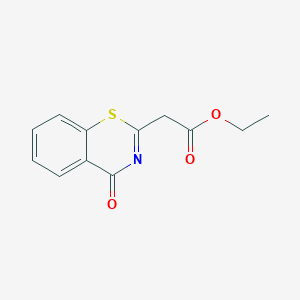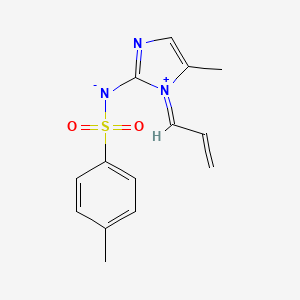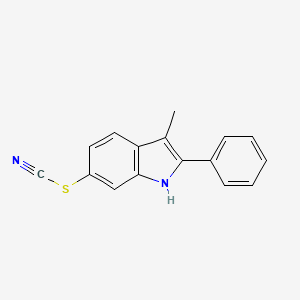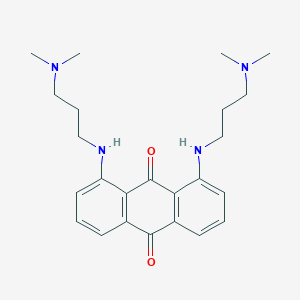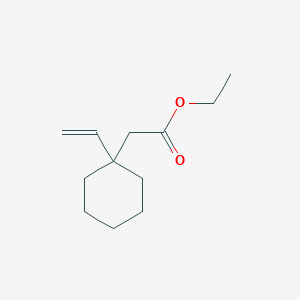![molecular formula C15H22O2 B14474646 6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one CAS No. 68481-11-8](/img/structure/B14474646.png)
6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one involves several steps. One common synthetic route includes the cyclization of a precursor molecule followed by various functional group modifications to introduce the methyl and methylidene groups at the desired positions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and subsequent modifications . Industrial production methods may involve the extraction of the compound from natural sources, such as the aerial parts of Inula hupehensis, followed by purification processes .
Analyse Chemischer Reaktionen
6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: The compound has been studied for its role as a plant metabolite and its biological activities.
Medicine: Research has explored its potential anti-inflammatory properties and other therapeutic effects.
Industry: It may be used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. As a sesquiterpene lactone, it may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the biological context and the specific effects being studied .
Vergleich Mit ähnlichen Verbindungen
6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one can be compared with other sesquiterpene lactones, such as:
Coronopilin: Another sesquiterpene lactone with a similar core structure but different functional groups.
Eigenschaften
CAS-Nummer |
68481-11-8 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9,9a,9b-decahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h8-9,11-14H,3-7H2,1-2H3 |
InChI-Schlüssel |
IZKZYJFUEZFPAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C(C3C1CCC3C)OC(=O)C2=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


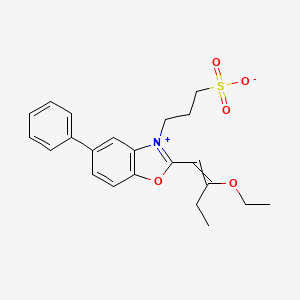
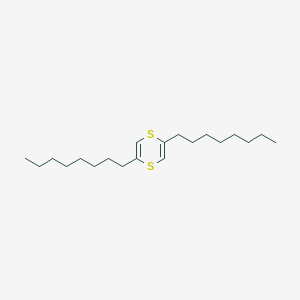
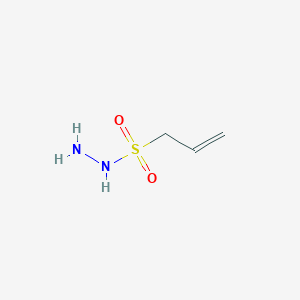


![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)

